(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

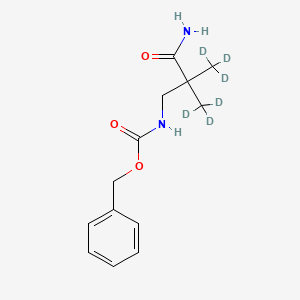

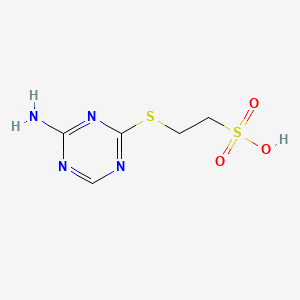

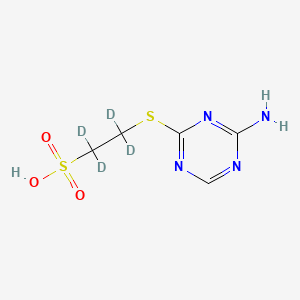

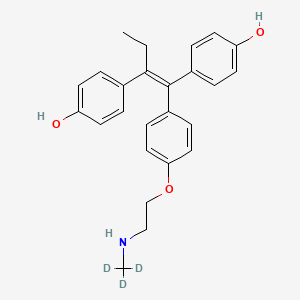

“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is a stable isotope labelled metabolite of Tamoxifen . It belongs to the Tamoxifen product family and is used as a reference standard . The molecular formula of this compound is C25H24D3NO2 and it has a molecular weight of 376.51 .

Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents . The active, estrogen receptor-binding metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT) have been well characterized . The synthesis of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” involves the biotransformation of Tamoxifen, primarily attributable to the action of CYP 3A4 and CYP 2D6 .Molecular Structure Analysis

The molecular structure of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” is characterized by its molecular formula C25H24D3NO2 . The compound is a mixture of E/Z isomers, indicating the presence of a double bond that can exist in two different configurations .Chemical Reactions Analysis

Tamoxifen and its metabolites can be separated and detected by liquid chromatography–tandem mass spectrometry using multiple-reaction monitoring . This method was linear between 0.4 and 200 ng/g for 4-hydroxy-tamoxifen and endoxifen, and 4–2,000 ng/g for tamoxifen and N-desmethyl-tamoxifen .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen-d3” are characterized by its molecular formula C25H24D3NO2 and its molecular weight of 376.51 . Further details about its physical and chemical properties are not available in the search results.Mechanism of Action

Tamoxifen is a selective estrogen receptor modulator that inhibits growth and promotes apoptosis in estrogen receptor positive tumors . The metabolites, 4-hydroxy Tamoxifen (OHT) and N-desmethyl Tamoxifen (DMT), possess several hundred times more or equal affinity, respectively, toward the estrogen receptor as compared with the parent Tamoxifen . Thus, they are considered to be more active than or equally active as Tamoxifen in retarding the estrogen-dependent cell growth and proliferation of estrogen receptor-positive mammary tumors .

Safety and Hazards

properties

IUPAC Name |

4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJJTCUEOUMEV-CANUYGMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747671 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen-d3 | |

CAS RN |

1246832-93-8 |

Source

|

| Record name | 4,4'-[(1Z)-1-(4-{2-[(~2~H_3_)Methylamino]ethoxy}phenyl)but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.